molecular formula C15H21N5O4 B1669581 N6-Cyclopentyladenosine CAS No. 41552-82-3

N6-Cyclopentyladenosine

Cat. No. B1669581
CAS RN: 41552-82-3
M. Wt: 335.36 g/mol
InChI Key: SQMWSBKSHWARHU-SDBHATRESA-N
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Description

N6-Cyclopentyladenosine (CPA) is a drug that acts as a selective adenosine A1 receptor agonist . It has mainly cardiovascular effects with only subtle alterations of behavior . CPA is widely used in scientific research into the adenosine receptors and has been used to derive a large family of derivatives .


Synthesis Analysis

Novel 3,8- and 8,9-disubstituted N6-cyclopentyladenine derivatives were synthesized in moderate overall yield from 6-chloropurine . The derivatives were made in an attempt to find a new neutral antagonist with high affinity for adenosine A1 receptors .


Molecular Structure Analysis

The molecular formula of N6-Cyclopentyladenosine is C15H21N5O4 . Its average mass is 335.358 Da and its monoisotopic mass is 335.159363 Da .


Chemical Reactions Analysis

N6-Cyclopentyladenosine (CPA) and 2-chloro-N6-cyclopentyladenosine (CCPA) were originally synthesized as high affinity ligands for adenosine A1 . They have been used widely to study the receptor binding and function in vitro and in isolated organs .


Physical And Chemical Properties Analysis

N6-Cyclopentyladenosine has a density of 1.8±0.1 g/cm3, a boiling point of 673.4±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C . Its molar refractivity is 81.6±0.5 cm3, and it has 9 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

N6-Cyclopentyladenosine (CPA) is a drug that acts as a selective adenosine A1 receptor agonist . It has mainly cardiovascular effects with only subtle alterations of behavior . CPA is widely used in scientific research into the adenosine receptors and has been used to derive a large family of derivatives . Here are some more applications of N6-Cyclopentyladenosine:

  • Cardiovascular Research

    • CPA has been used in cardiovascular research due to its effects on the heart rate and blood pressure . When microinjected into the brainstem of rats, it increases blood pressure and heart rate .
  • Pain Management

    • CPA has shown effectiveness in pain management for both normal and neurologically injured rats .
  • Anticonvulsant Activity

    • CPA has demonstrated anticonvulsant activity in a systemic epilepsy rat model .
  • Cancer Research

    • CPA has been used to study its effect on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line .
  • Neurological Research

    • CPA has been used in neurological research due to its anticonvulsant properties . It might exhibit protective actions against aminophylline (AMPH)-induced seizures .
  • Diabetes Research

    • CPA has been used to study its effect on the cavernosal smooth muscle cells from lean and db/db (obesity and type II diabetes caused by a leptin receptor mutation) mice .

Safety And Hazards

When handling N6-Cyclopentyladenosine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMWSBKSHWARHU-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N6-Cyclopentyladenosine

CAS RN

41552-82-3
Record name N6-cyclopentyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41552-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-Cyclopentyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CYCLOPENTYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG47VG1ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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